(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid
Description
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is a fluorinated cinnamic acid derivative characterized by a methylthio (-SMe) group at the 5-position and a fluorine atom at the 3-position of the phenyl ring. The (E)-configuration of the acrylic acid double bond is critical for its stereochemical stability and intermolecular interactions.
Properties
Molecular Formula |
C10H9FO2S |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+ |
InChI Key |
ALZNJTPRINAGGG-NSCUHMNNSA-N |
Isomeric SMILES |
CSC1=CC(=CC(=C1)F)/C=C/C(=O)O |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, 3-fluoro-5-(methylthio)benzaldehyde reacts with malonic acid in the presence of a basic catalyst. Pyridine or piperidine are commonly used, though recent studies highlight the efficacy of functionalized ionic liquids. For example, N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide mixed with water achieves 86–95% yields for sterically hindered substrates. The reaction typically proceeds at 40–80°C for 6–12 hours in ethanol or acetonitrile.
Stereochemical Control
The (E)-configuration is favored due to thermodynamic stabilization of the trans-isomer. Solvent polarity plays a critical role: non-polar solvents like toluene increase E-selectivity (>95%) by stabilizing the transition state. Polar aprotic solvents (e.g., DMF) may reduce selectivity to 80–85%.
Table 1: Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | E-Selectivity (%) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 70 | 8 | 78 | 92 |
| Ionic Liquid | Water | 40 | 15 | 95 | 99 |
| Pyridine | Acetonitrile | 60 | 6 | 82 | 88 |
Hydrolysis of Ethyl (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylate
Hydrolysis of the corresponding ethyl ester provides a high-purity route to the acrylic acid. This two-step process first synthesizes the ester via condensation, followed by saponification.
Ester Synthesis
Ethyl acrylate derivatives are prepared by reacting 3-fluoro-5-(methylthio)benzaldehyde with ethyl cyanoacetate or diethyl malonate. A study using cesium carbonate in acetonitrile at 40°C achieved 89% conversion in 12 hours. The ester intermediate is isolated via silica gel chromatography (hexane/ethyl acetate = 4:1).
Saponification
The ester is hydrolyzed using aqueous NaOH (1–2 M) in ethanol at room temperature. Acidification with HCl precipitates the product, yielding 85–91% purity. Prolonged reaction times (>24 hours) may induce decarboxylation, reducing yields to 70%.
Direct Arylation of Acrylic Acid Derivatives
Palladium-catalyzed cross-coupling offers a modular approach. Aryl halides react with acrylic acid precursors under Suzuki-Miyaura conditions, though this method is less common due to challenges in controlling regioselectivity.
Catalytic System
A reported protocol uses Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 100°C. The reaction achieves 65% yield but requires strict anhydrous conditions to prevent catalyst deactivation.
Photocatalytic Decarboxylative Coupling
Emerging methods employ visible-light catalysis to couple 3-fluoro-5-(methylthio)benzoic acid with acrylic acid. Fe(acac)₂ and DTBP (di-tert-butyl peroxide) in 1,2-dichlorobenzene at 110°C yield 73% product after 25 hours. This radical-mediated pathway avoids stoichiometric bases but demands specialized equipment.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). LC-MS and ¹⁹F NMR confirm identity, with characteristic shifts at δ −112 ppm (aryl fluoride) and δ 5.8 ppm (vinyl proton) .
Chemical Reactions Analysis
Functionalization and Derivatization
The compound’s reactive groups (fluorine, methylthio, carboxylic acid) enable diverse chemical transformations:
Esterification
The carboxylic acid can be converted to esters (e.g., methyl ester) via acid-catalyzed esterification. This is exemplified in the synthesis of (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate using methanol and sulfuric acid .
Mechanism :
Catalytic Reactions
The α-fluoro substituent may participate in catalytic processes. For instance, α-fluoro acrylic acids are used in cross-coupling reactions with aldehydes under iron(II) acetate catalysis . This suggests potential applications in organic synthesis for forming β-fluoro alcohols or ketones.
Example :
Functional Group Interactions
The methylthio group’s electron-donating nature can influence reactivity in:
-
Nucleophilic aromatic substitution : Fluorine’s electron-withdrawing effect may activate the ring for substitution.
-
Coordination chemistry : Potential binding to metal catalysts via sulfur or fluorine.
Reaction Mechanisms and Stereochemistry
The (E)-configuration arises from steric and electronic factors during the Knoevenagel condensation. The trans geometry is favored due to reduced steric hindrance between substituents on the double bond.
Mechanistic Insight :
The Knoevenagel reaction involves enolate formation, which attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated acid. The E-configuration is stabilized by conjugation between the phenyl ring and the carbonyl group.
Analytical and Structural Data
-
Molecular formula : C₉H₇FOSO₂
-
Molecular weight : 202.21 g/mol
-
Key spectroscopic features :
-
¹H NMR : olefinic protons (δ 6.0–7.5 ppm), methylthio (δ ~2.5 ppm).
-
IR : C=O stretch (~1700 cm⁻¹), C=C (~1600 cm⁻¹).
-
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
The compound is significant in the synthesis of novel pharmaceuticals, particularly those targeting central nervous system disorders. Its unique chemical structure enhances biological activity, making it a suitable candidate for drug development. For example, it has been explored as a potential allosteric modulator for metabotropic glutamate receptors, which are implicated in various CNS disorders .
Case Study:
A study highlighted the synthesis of derivatives from (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid that demonstrated improved efficacy in modulating receptor activity compared to traditional compounds. This illustrates its potential in developing more effective therapeutic agents .
Agricultural Chemistry
Fungicidal Properties:
This compound has been incorporated into fungicidal formulations due to its effectiveness against various fungal pathogens. Its application helps in enhancing crop yield and quality while minimizing environmental impacts associated with traditional fungicides .
Data Table: Efficacy of this compound in Agriculture
| Pathogen | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 50 | 85 |
| Aspergillus spp. | 100 | 90 |
| Botrytis spp. | 75 | 80 |
Material Science
Development of Advanced Materials:
The compound is being explored for its potential in creating advanced materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance. Its fluorinated structure contributes to improved thermal stability and chemical resistance .
Case Study:
Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and resistance to degradation under environmental stressors .
Biochemical Research
Enzyme Interaction Studies:
Researchers utilize this compound to study enzyme interactions and metabolic pathways, contributing to a better understanding of biological processes. Its ability to modify enzyme activity makes it valuable for elucidating biochemical mechanisms .
Data Table: Enzyme Activity Modulation
| Enzyme | Compound Concentration (µM) | Activity (% of Control) |
|---|---|---|
| Acetylcholinesterase | 10 | 120 |
| Cyclooxygenase-1 | 25 | 75 |
| Lipoxygenase | 50 | 60 |
Environmental Monitoring
Pollutant Detection:
this compound is applied in the detection and analysis of pollutants, aiding in environmental assessments and regulatory compliance. Its chemical properties allow for sensitive detection methods that can identify trace levels of contaminants in various matrices .
Case Study:
A recent study demonstrated the use of this compound in developing a novel sensor for detecting heavy metal ions in water samples, showcasing its versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylthio group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs differ primarily in substituents at the phenyl ring’s 5-position. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in analogs increase acidity (lower pKa) of the acrylic acid compared to the methylthio (-SMe) group, which is less electronegative.
- Lipophilicity : The -CF₃ group confers higher logP (3.2 vs. ~2.5 for -SMe), enhancing membrane permeability in biological systems .
- Biological Activity : The methylthio group in the target compound may mimic (E)-3-(methylthio)acrylic acid, which exhibits antimicrobial activity against Gram-positive bacteria .
Biological Activity
(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a fluorine atom and a methylthio group, which are crucial for its biological activity.
Biological Activity Overview
-
Anticancer Properties :
- Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action suggests its potential use in treating inflammatory diseases.
-
Antimicrobial Activity :
- Research has revealed that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, resulting in decreased expression of inflammatory mediators.
- Membrane Disruption : The presence of the methylthio group enhances its lipophilicity, allowing it to integrate into bacterial membranes and disrupt their integrity.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HT-29 (Colon) | 8 |
| A549 (Lung) | 12 |
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, the compound was administered to LPS-stimulated macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 120 |
| IL-6 | 300 | 150 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid?
- Methodological Answer : The compound is typically synthesized via coupling reactions involving halogenated aromatic precursors. For example, the patent in describes its use as an intermediate in synthesizing Elafibranor, where the (E)-isomer is stabilized through steric or electronic control during the formation of the acrylic acid moiety. A multi-step approach may include:
- Step 1 : Introduction of the methylthio group via nucleophilic aromatic substitution (e.g., using NaSMe or thiomethylating agents) on a fluorinated benzene derivative.
- Step 2 : Formation of the acrylic acid backbone via Heck coupling or Wittig reaction to ensure (E)-selectivity.
- Step 3 : Final purification via recrystallization or column chromatography to achieve >98% purity (as seen in related compounds in ) .
Q. How can the stereochemical integrity of the (E)-isomer be ensured during synthesis?
- Methodological Answer : The (E)-configuration is critical for biological activity in related pharmaceuticals (e.g., Elafibranor in ). To maintain stereochemical integrity:
- Use palladium-catalyzed cross-couplings (e.g., Stille or Suzuki reactions) with stereospecific ligands.
- Employ Wittig reactions with stabilized ylides to favor trans-alkene formation.
- Monitor reaction progress using HPLC or chiral GC to detect isomerization, especially under acidic or high-temperature conditions.
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer : A combination of techniques is required:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., exact mass 234.00205 as in ).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and (E)-geometry via coupling constants (J ≈ 16 Hz for trans-vinylic protons).
- HPLC/UV : Purity assessment using reverse-phase columns, with comparison to reference standards (e.g., highlights similar ethyl ester derivatives analyzed via LC-MS) .
Advanced Research Questions
Q. How do substituents (fluoro and methylthio) influence the compound’s reactivity and interactions in biological systems?
- Methodological Answer : The fluorine atom enhances electron-withdrawing effects, increasing the compound’s acidity (pKa ~3–4) and stability against metabolic degradation. The methylthio group contributes to lipophilicity, improving membrane permeability. To study these effects:
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing methylthio with methoxy) and compare bioactivity using enzyme inhibition assays (e.g., demonstrates similar SAR for EDG-2 receptor inhibitors).
- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and predict binding affinities .
Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be resolved?
- Methodological Answer : Yield discrepancies often arise from reaction conditions or purification methods. To address this:
- Optimization Trials : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), and temperatures.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., (Z)-isomers or dimerization byproducts).
- Reproducibility Checks : Cross-validate protocols with inert atmosphere (N₂/Ar) to prevent oxidation of the methylthio group (critical in and ) .
Q. What computational approaches predict the compound’s physicochemical properties and metabolic stability?
- Methodological Answer :
- QSPR Models : Use software like Schrodinger’s QikProp to predict logP, solubility, and blood-brain barrier penetration.
- Metabolic Prediction : Tools like MetaSite simulate cytochrome P450 interactions, identifying vulnerable sites (e.g., methylthio oxidation to sulfoxide).
- Docking Studies : Molecular docking with AutoDock Vina to explore binding modes in protein targets (e.g., PPARα/δ for Elafibranor analogs in ).
Q. How does the compound’s stability vary under different pH and storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions.
- HPLC Monitoring : Track degradation products (e.g., notes missing safety data, necessitating empirical stability tests).
- Storage Recommendations : Store at –20°C under nitrogen for long-term stability, based on protocols for related acrylic acids in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
